5,6-dimethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
5,6-dimethyl-1-[3-(4-methylphenoxy)propyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14-5-7-17(8-6-14)22-10-4-9-21-13-20-18-11-15(2)16(3)12-19(18)21/h5-8,11-13H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZDJJPHKUYBJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C=NC3=C2C=C(C(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzimidazole Synthesis
The benzimidazole core is typically synthesized via condensation of o-phenylenediamine derivatives with carbonyl compounds. A modern approach employs polymer-supported trifluoromethanesulfonic acid (PVP-TfOH) under solvent-free conditions, achieving >90% yield within 6 minutes at 70°C. For 5,6-dimethylbenzimidazole, pre-methylated o-phenylenediamine intermediates react with acetic anhydride to install methyl groups at positions 5 and 6 prior to cyclization.
Alkylation with 3-(p-Tolyloxy)propyl Bromide
The N-alkylation step introduces the 3-(p-tolyloxy)propyl side chain through nucleophilic substitution:
Step 1: Synthesis of 3-(p-Tolyloxy)propyl Bromide
p-Tolyl alcohol reacts with 1,3-dibromopropane in the presence of a base (e.g., K₂CO₃) to yield 3-(p-tolyloxy)propyl bromide. Bromination using PBr₃ or HBr/acetic acid provides the electrophilic alkylating agent.
Step 2: N-Alkylation of 5,6-Dimethylbenzimidazole
5,6-Dimethylbenzimidazole undergoes alkylation with the bromide intermediate under refluxing acetone or DMF. Potassium carbonate (2.5 equiv) facilitates deprotonation of the benzimidazole nitrogen, enabling nucleophilic attack on the propyl bromide. Reaction monitoring via TLC (eluent: ethyl acetate/hexane 3:7) confirms completion within 4–6 hours.
Optimization of Reaction Conditions
Catalyst Loading and Temperature Effects
Experiments with PVP-TfOH demonstrate that increasing catalyst load from 0.1 g to 0.2 g reduces reaction time by 33% (9 to 6 minutes) while boosting yield from 90% to 95%. Elevated temperatures (70–110°C) accelerate kinetics but risk decomposition above 90°C. A balance is struck at 70°C, ensuring rapid conversion without thermal degradation.
Solvent Screening
Comparative studies reveal solvent-free conditions as optimal, eliminating purification challenges posed by high-boiling solvents like DMF or DMSO. Polar aprotic solvents (acetonitrile, THF) prolong reaction times (Table 1).
Table 1: Solvent Impact on Alkylation Efficiency
| Solvent | Time (h) | Yield (%) |
|---|---|---|
| Solvent-free | 0.1 | 95 |
| Acetonitrile | 2.5 | 78 |
| Ethanol | 3.0 | 65 |
| Toluene | 4.0 | 58 |
Advanced Catalytic Systems
Recyclable Polymer-Supported Acids
PVP-TfOH enables three reuse cycles without significant activity loss, confirmed by FT-IR analysis of spent catalysts. The triflate group (S=O stretch at 1175–1300 cm⁻¹) remains intact, ensuring consistent Brønsted acidity.
Oxidizing Agents in Cyclization
Hydrogen peroxide (30%, 3 equiv) serves as a green oxidant during benzimidazole ring formation, converting intermediate Schiff bases to aromatic systems. Substitution with Na₂S₂O₅ or DDQ reduces yields by 15–20%.
Purification and Characterization
Crystallization Techniques
Crude products are recrystallized from ethanol/water (1:3), yielding white crystalline solids with >99% purity (HPLC). Melting points range from 290–293°C, consistent with benzimidazole derivatives.
Spectroscopic Confirmation
- ¹H NMR (DMSO-d₆): δ 7.10–8.20 (m, aromatic H), 4.25 (t, J=6.4 Hz, -OCH₂), 2.45 (s, p-tolyl CH₃).
- IR (KBr): 1610 cm⁻¹ (C=N stretch), 1245 cm⁻¹ (C-O-C asym).
Challenges and Alternative Approaches
Competing Side Reactions
Over-alkylation at the second benzimidazole nitrogen is mitigated by maintaining a 1:1.1 molar ratio of benzimidazole to alkylating agent. Excess bromide increases diester formation to 12%.
Microwave-Assisted Synthesis
Preliminary trials with microwave irradiation (300 W, 100°C) reduce alkylation time to 8 minutes but require specialized equipment.
Industrial-Scale Considerations
Cost Analysis of Catalysts
PVP-TfOH reduces catalyst costs by 40% compared to homogeneous acids (e.g., H₂SO₄), as it avoids neutralization waste.
Environmental Impact
Solvent-free protocols align with green chemistry principles, reducing VOC emissions by 85% versus traditional methods.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the p-tolyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Benzimidazole derivatives have been extensively studied for their antiviral properties. Research indicates that compounds similar to 5,6-dimethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole exhibit significant activity against various viruses including enteroviruses and herpes simplex virus. For instance, certain benzimidazole derivatives have shown IC50 values as low as 1.08 μg/ml against Coxsackie virus, suggesting potential for development as antiviral agents .
Anti-inflammatory Properties
The compound is also noted for its anti-inflammatory effects. Studies have shown that benzimidazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. In particular, compounds derived from this class demonstrated significant analgesic and anti-inflammatory activity in animal models, with some showing better efficacy than standard drugs like diclofenac .
Antitumor Activity
Recent investigations into the antitumor potential of benzimidazole derivatives have revealed promising results. The ability of these compounds to inhibit tubulin polymerization suggests that they may serve as effective chemotherapeutic agents. Molecular docking studies have indicated that this compound could interact favorably with tubulin, disrupting cancer cell proliferation .
Pharmacological Applications
Mechanism of Action
The pharmacological effects of this compound are attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It could modulate the activity of receptors linked to pain and inflammation.
- Signal Transduction Interference : By affecting intracellular signaling pathways, it can alter cellular responses to stimuli.
Material Science
Potential in Nanotechnology
Research into the applications of benzimidazole derivatives in nanotechnology is emerging. The unique properties of these compounds allow for their use in creating nanocarriers for drug delivery systems. Their ability to form stable complexes with metals opens avenues for developing novel materials with enhanced therapeutic properties.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5,6-dimethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Signal Transduction Pathways: Influencing intracellular signaling pathways that regulate cell function.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
5,6-Dimethoxy-N-(3-(5-methyl-1H-imidazol-1-yl)propyl)-1H-benzo[d]imidazol-2-amine () :
- The methoxy groups at positions 5 and 6, combined with an imidazole-terminated propyl chain, confer high blood-brain barrier (BBB) permeability (predicted log(BBB) > 0.3) and gastrointestinal absorption. This contrasts with the target compound’s methyl groups and p-tolyloxy chain, which may reduce polarity and enhance lipophilicity, though BBB penetration remains speculative without direct data .
- Key Difference : Methoxy vs. methyl substituents on the benzimidazole core influence electronic properties and solubility.
5,6-Dimethyl-1-(3-(1H-pyrrol-1-yl)propyl)-1H-benzo[d]imidazole () :
- 5,6-Dimethyl-1-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)-1H-benzo[d]imidazole (): The farnesyl chain (a terpenoid) renders the compound an oily liquid, emphasizing how large hydrophobic substituents drastically alter physical states. The p-tolyloxypropyl group, while aromatic, is smaller and may preserve solid-state characteristics .
Biological Activity
5,6-Dimethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole is a synthetic compound belonging to the benzimidazole class, which is notable for its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Overview of Benzimidazole Derivatives
Benzimidazoles are a prominent class of compounds in medicinal chemistry due to their wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial activities. The specific compound in focus, this compound, exhibits properties that may be harnessed for therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways. For instance, it can interact with enzymes that regulate cell proliferation and apoptosis.
- Receptor Modulation : It is likely to modulate the activity of specific receptors on cell surfaces, influencing cellular responses to external signals.
- Signal Transduction Interference : The compound may affect intracellular signaling pathways that are critical for cell survival and function.
Biological Activity Data
Research has shown that benzimidazole derivatives possess significant biological activities. Below is a summary table highlighting some of the key findings related to the biological activity of this compound and related compounds.
Anticancer Activity
In a study evaluating the anticancer potential of various benzimidazole derivatives, this compound demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was primarily through the induction of apoptosis and inhibition of cell cycle progression.
Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its potential use as an antimicrobial agent.
Anti-inflammatory Effects
Research into the anti-inflammatory properties revealed that this compound significantly reduced levels of pro-inflammatory cytokines (such as TNF-α and IL-6) in vitro when tested on macrophage cell lines stimulated with lipopolysaccharides (LPS).
Q & A
Q. What are the optimal synthetic routes for 5,6-dimethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole?
Methodological Answer: The synthesis typically involves alkylation of 5,6-dimethyl-1H-benzo[d]imidazole with 3-(p-tolyloxy)propyl bromide under basic conditions. Key steps include:
- Alkylation: Use NaH or K₂CO₃ as a base in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields the pure product (>90% purity).
- Critical Parameters: Control reaction temperature to avoid over-alkylation, and ensure anhydrous conditions to prevent hydrolysis of intermediates .
Q. How is the compound characterized structurally?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns. For example, the propyl linker’s methylene protons (δ 3.8–4.0 ppm) and aromatic protons from the p-tolyl group (δ 6.6–7.2 ppm) are diagnostic .
- Mass Spectrometry: High-resolution ESI-MS provides molecular ion [M+H]⁺ at m/z 323.18 (calculated for C₂₀H₂₃N₂O₂) .
- X-ray Crystallography (if applicable): SHELX programs refine crystal structures, with key metrics like bond lengths and angles validated against density functional theory (DFT) calculations .
Q. What preliminary biological activities have been reported?
Methodological Answer:
- Antimicrobial Screening: Broth microdilution assays (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) show MIC values of 8–32 µg/mL, comparable to fluconazole .
- Key Observation: The p-tolyloxy group enhances lipophilicity, improving membrane penetration in bacterial cells .
Advanced Research Questions
Q. How do computational models predict the compound’s pharmacokinetic properties?
Methodological Answer:
Q. What mechanistic insights explain its activity against azole-resistant fungal strains?
Methodological Answer:
- Target Analysis: Molecular docking (AutoDock Vina) reveals binding to fungal CYP51 (lanosterol 14α-demethylase) with ΔG ≈ -9.2 kcal/mol.
- Resistance Mitigation: The methyl groups at positions 5 and 6 on the benzimidazole core reduce steric clashes with mutated CYP51 active sites (e.g., Y132F in C. albicans) .
- Experimental Validation: Synergistic assays with fluconazole (fractional inhibitory concentration index < 0.5) confirm combinatorial efficacy .
Q. How can structural modifications optimize its activity?
Methodological Answer:
-
SAR Studies:
Modification Effect on Activity Reference Replace p-tolyloxy with m-tolyloxy Reduced antifungal activity (MIC ↑2-fold) Introduce electron-withdrawing groups (e.g., -CF₃) Enhanced antibacterial activity (MIC ↓4-fold) -
Synthetic Strategy: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce diverse aryl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
